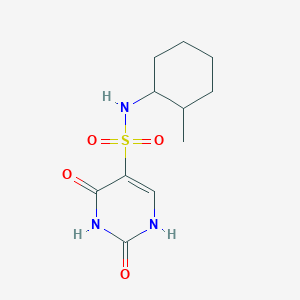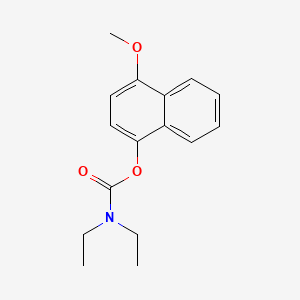
4-Methoxynaphthalen-1-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxynaphthalen-1-yl diethylcarbamate is an organic compound with the molecular formula C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a diethylcarbamate group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxynaphthalen-1-yl diethylcarbamate typically involves the reaction of 4-methoxynaphthalene with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethylcarbamoyl chloride . The general reaction scheme is as follows:
4-Methoxynaphthalene+Diethylcarbamoyl chloride→4-Methoxynaphthalen-1-yl diethylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxynaphthalen-1-yl diethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 4-Hydroxynaphthalen-1-yl diethylcarbamate.
Reduction: 4-Methoxynaphthalen-1-ylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
4-Methoxynaphthalen-1-yl diethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxynaphthalen-1-yl diethylcarbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxynaphthalen-1-yl trifluoromethanesulfonate: Similar structure but different functional group.
4-Methoxynaphthalen-1-ylamine: Similar structure but different functional group.
4-Methoxynaphthalen-1-yl acetate: Similar structure but different functional group.
Uniqueness
4-Methoxynaphthalen-1-yl diethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and diethylcarbamate groups make it versatile for various applications in research and industry .
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(4-methoxynaphthalen-1-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C16H19NO3/c1-4-17(5-2)16(18)20-15-11-10-14(19-3)12-8-6-7-9-13(12)15/h6-11H,4-5H2,1-3H3 |
InChI Key |
SRZKUHFDOFZUEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



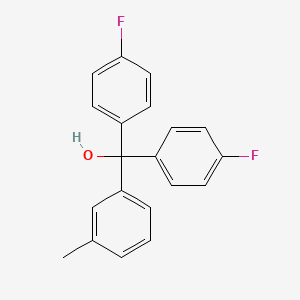
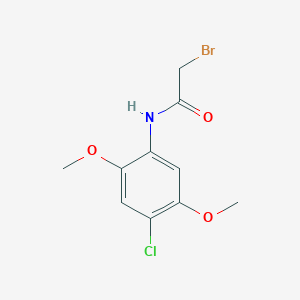
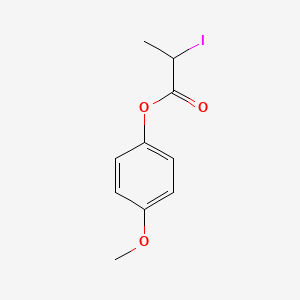
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)
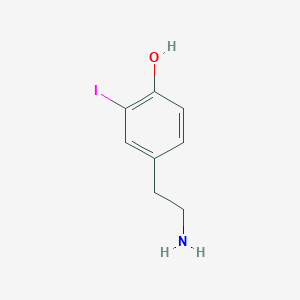
![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)

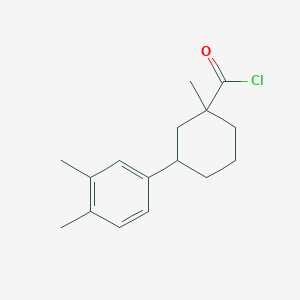

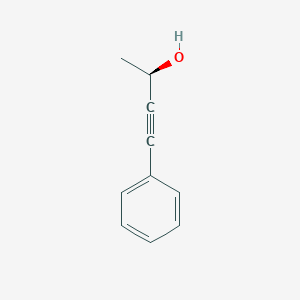
![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)
